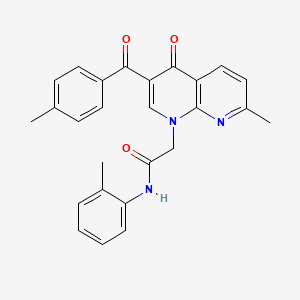

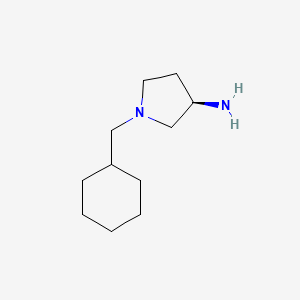

![molecular formula C11H16ClN3O2S B2565641 (R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-02-4](/img/structure/B2565641.png)

(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of this class of compounds include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the preparation of 1,2,4-thiadiazinane 1,1-dioxides from the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors has been described .Molecular Structure Analysis

The molecular structure of this compound is related to the parent thiadiazine structures, which have the molecular formula C3H4N2S . The sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

The compound’s 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antiviral activity . This indicates that the compound could be explored for its potential use in antiviral therapies.

Antihypertensive Properties

The compound has been linked to antihypertensive properties . This suggests that it could be used in the treatment of high blood pressure.

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic activity . This indicates that the compound could potentially be used in the management of diabetes.

Anticancer Properties

The compound has been associated with anticancer properties . This suggests that it could be used in the development of new cancer therapies.

KATP Channel Activation

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to activate KATP channels . This indicates that the compound could potentially be used in the treatment of diseases related to these channels.

AMPA Receptor Modulation

A derivative of the compound has been reported to have binding affinities at the AMPA receptor . This suggests that the compound could be used in the development of therapies targeting the AMPA receptor.

Aldose Reductase Inhibition

A new series of benzothiadiazine-1,1-dioxide compounds, which includes the compound, has been screened as an aldose reductase inhibitor . This indicates that the compound could potentially be used in the treatment of complications related to diabetes.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

3-[(3R)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S.ClH/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10;/h1-4,10,12-13H,5-8H2;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZFRSSPXPWERA-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC3=CC=CC=C3NS2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

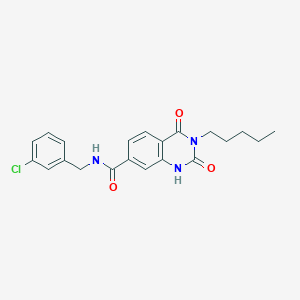

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)

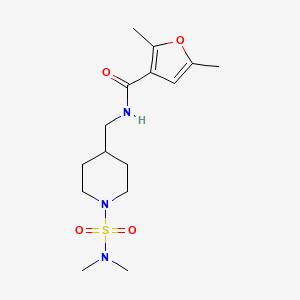

![Ethyl 5'-[1-(prop-2-yn-1-yl)piperidine-4-amido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2565571.png)

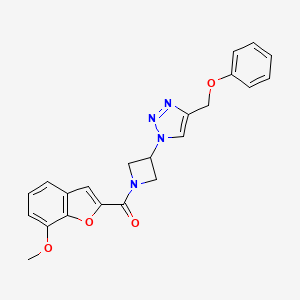

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)

![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)